N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride
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Overview
Description
N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a tetrazolyl group, all connected to a central phenylmethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxybenzyl chloride with a suitable amine under basic conditions to form the methoxyphenyl intermediate.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile compound.
Final Coupling: The methoxyphenyl intermediate and the tetrazole intermediate are coupled together using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final compound.
Hydrochloride Salt Formation: The final compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and effective purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in biochemical assays and studies to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-chlorophenyl)tetrazol-5-yl]-1-phenylmethanamine
- **N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-fluorophenyl)tetrazol-5-yl]-1-phenylmethanamine
- **N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-bromophenyl)tetrazol-5-yl]-1-phenylmethanamine
Uniqueness
N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the tetrazole ring contributes to its stability and binding affinity to molecular targets. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O.ClH/c1-18-10-7-8-15-22(18)29-24(25-26-27-29)23(20-12-5-4-6-13-20)28(2)17-19-11-9-14-21(16-19)30-3;/h4-16,23H,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMRQZQBMCRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC(=CC=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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